molecular formula C12H14N4O4S2 B7776034 CID 3085

CID 3085

Cat. No. B7776034
M. Wt: 342.4 g/mol
InChI Key: QGHREAKMXXNCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 3085 is a useful research compound. Its molecular formula is C12H14N4O4S2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 3085 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 3085 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Study of Protein Function and Signal Transductions:

    • CID is extensively used to dissect various biological processes, particularly signal transductions. Recent advances have seen the development of orthogonal and reversible CID systems, allowing precise spatiotemporal control over protein function (Voss, Klewer, & Wu, 2015).
  • Inducible Gene Regulation and Editing:

    • PROTAC-CID platforms have been engineered to facilitate inducible gene regulation and editing, including digitally inducible expression of DNA recombinases and editors. This system is also compact enough for in vivo applications, enhancing its versatility for biomedical research (Ma et al., 2023).
  • Protein-Protein Interactions and Localization:

    • A novel approach using photocaged-photocleavable chemical dimerizer has been developed for the reversible control of protein localization in living cells, enhancing the study of dynamic biological processes like peroxisome transport and mitotic checkpoint signaling with high precision (Aonbangkhen et al., 2018).
  • Elucidating Membrane and Protein Trafficking:

    • New emerging approaches of CID have expanded the technique's scope beyond traditional applications to include elucidating membrane and protein trafficking, providing insights into the complex dynamics of cellular components (DeRose, Miyamoto, & Inoue, 2013).
  • Biophysical and Biochemical Characterizations:

    • CID's relevance extends into mass spectrometry, particularly for characterizing ion trap tandem mass spectra from peptides. It is essential for understanding the fragmentation processes and improving peptide identification algorithms (Tabb et al., 2003).

properties

IUPAC Name

N'-methoxycarbonyl-N-[2-[(N-methoxycarbonyl-C-sulfanylcarbonimidoyl)amino]phenyl]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHREAKMXXNCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N=C(NC1=CC=CC=C1NC(=NC(=O)OC)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N=C(NC1=CC=CC=C1NC(=NC(=O)OC)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3085

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.